Azaboriridin-2-yl
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Overview
Description
Azaboriridin-2-yl is a heterocyclic compound that contains both boron and nitrogen atoms within its ring structure. This unique combination of elements imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azaboriridin-2-yl typically involves the formation of the boron-nitrogen bond through various methods. One common approach is the halogen-metal exchange followed by borylation. This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) and subsequent reaction with a boron-containing reagent . Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions due to their cost-effectiveness and reliability. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Azaboriridin-2-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can convert this compound to its corresponding boron-nitrogen hydrides.
Substitution: Substitution reactions involve the replacement of one atom or group within the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic reagents (such as lithium or magnesium compounds), palladium catalysts, and boron-containing reagents (such as tetraalkoxydiborane) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include boron-nitrogen oxides, boron-nitrogen hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Azaboriridin-2-yl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Azaboriridin-2-yl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in electron transfer processes, affecting the redox state of other molecules. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Azaboriridin-2-yl include:
Pyridinylboronic acids: These compounds also contain boron and nitrogen atoms and are used in similar applications.
Aziridine-2-carboxylic acid derivatives: These compounds contain nitrogen atoms within a three-membered ring and have similar reactivity.
Pyrimidines: These aromatic heterocyclic compounds contain nitrogen atoms and have a wide range of biological activities.
Uniqueness
This compound is unique due to its combination of boron and nitrogen atoms within a five-membered ring structure. This unique arrangement imparts distinctive chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research .
Properties
CAS No. |
71720-68-8 |
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Molecular Formula |
CH3BN |
Molecular Weight |
39.85 g/mol |
InChI |
InChI=1S/CH3BN/c1-2-3-1/h3H,1H2 |
InChI Key |
SHSUWFIIPKXFOF-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CN1 |
Origin of Product |
United States |
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